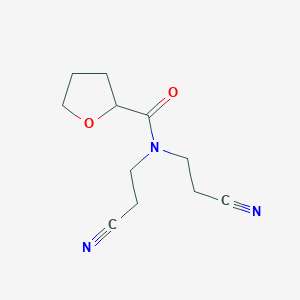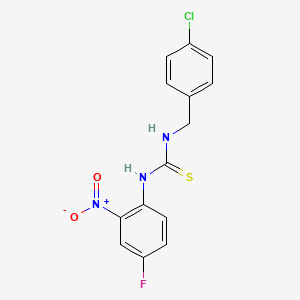
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide, also known as CTC, is a chemical compound that has been extensively studied for its potential use as a DNA crosslinking agent. It is a small molecule that has been shown to be effective in preventing cancer cell growth and proliferation. The purpose of
Mecanismo De Acción
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide works by crosslinking DNA, which prevents the replication and transcription of DNA, ultimately leading to cell death. The crosslinking of DNA occurs through the formation of covalent bonds between the nitrogen atoms of this compound and the nitrogen atoms of the DNA bases.
Biochemical and Physiological Effects:
This compound has been shown to be highly toxic to cancer cells, with minimal toxicity to normal cells. This selectivity is thought to be due to the increased rate of DNA replication in cancer cells compared to normal cells. Additionally, this compound has been shown to have antimicrobial properties, making it effective against a wide range of bacterial species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have antimicrobial properties, making it effective against a wide range of bacterial species. However, the synthesis of this compound is a complex process that requires a high degree of precision and expertise. Additionally, further research is needed to fully understand the potential side effects of this compound and to optimize its use in cancer therapy.
Direcciones Futuras
There are several future directions for research on N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the potential side effects of this compound and to optimize its use in cancer therapy. Another area of research is the development of new crosslinking agents that are more effective and less toxic than this compound. Finally, the potential use of this compound as an antimicrobial agent warrants further investigation.
Aplicaciones Científicas De Investigación
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential use as a DNA crosslinking agent. It has been shown to be effective in preventing cancer cell growth and proliferation, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for use in the treatment of bacterial infections.
Propiedades
IUPAC Name |
N,N-bis(2-cyanoethyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-5-2-7-14(8-3-6-13)11(15)10-4-1-9-16-10/h10H,1-4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVGURSEDDZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-benzyl-2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119539.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4119544.png)
![N-1-adamantyl-2-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4119545.png)

![2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4119559.png)
![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate](/img/structure/B4119575.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4119583.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119589.png)
![ethyl 2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4119621.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119624.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4119628.png)

![methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4119635.png)